3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
CAS No.:
Cat. No.: VC16332177
Molecular Formula: C13H12N6O3
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N6O3 |
|---|---|
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | 3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methylpyrazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C13H12N6O3/c1-18-7-8(6-16-18)17-9(20)2-5-19-12(21)10-11(13(19)22)15-4-3-14-10/h3-4,6-7H,2,5H2,1H3,(H,17,20) |
| Standard InChI Key | HAOSRAFBHLXYKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=NC=CN=C3C2=O |
Introduction
Structural Overview
The related compound, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide, features a pyrrolo[3,4-b]pyridine core linked to a pyrazole moiety through a propanamide chain. This structure suggests potential biological activity due to the presence of heterocyclic rings and functional groups like amides.
Biological Activity
While specific data on 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is not available, compounds with similar structures, like pyrrolo[3,4-b]pyridine derivatives, often exhibit significant biological activities. These can include interactions with enzymes or receptors, potentially leading to applications in medicinal chemistry.
Comparison with Similar Compounds
Other compounds featuring pyrazole or pyrrolopyridine moieties have shown promise in various therapeutic areas. For instance, pyrazolo[1,5-a]pyrimidines are known for their anti-mycobacterial activity, acting as inhibitors of mycobacterial ATP synthase . This highlights the potential for similar compounds to exhibit significant biological activities.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide | C14H13N5O3 | Potential biological activity |
| 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid | C14H8N2O4 | Unknown |
| Pyrazolo[1,5-a]pyrimidines | Variable | Anti-mycobacterial activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume